molecular formula C14H11N3O B11182012 (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

Cat. No.: B11182012
M. Wt: 237.26 g/mol
InChI Key: LDKNPTXSGRAHJS-UHFFFAOYSA-N
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Description

(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone typically involves a three-component condensation reaction. This reaction includes 1-phenylbutane-1,3-dione, aromatic aldehydes, and 5-aminotetrazole monohydrate. The reaction is carried out under solvent-free conditions at a temperature range of 160–170°C for 15–20 minutes without the use of a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)-phenylmethanone

InChI

InChI=1S/C14H11N3O/c1-10-12(9-15-13-7-8-16-17(10)13)14(18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

LDKNPTXSGRAHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)C3=CC=CC=C3

Origin of Product

United States

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